molecular formula C19H21N5 B13583797 4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline

4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline

Cat. No.: B13583797
M. Wt: 319.4 g/mol
InChI Key: VKRCCXYLSZWAHX-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a pyridin-4-yl group and a 4-ethylpiperazin-1-yl group, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pyridin-4-yl group and the 4-ethylpiperazin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to replace specific functional groups with desired substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline compounds.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline
  • 4-(4-Phenylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline
  • 4-(4-Benzylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline

Uniqueness

4-(4-Ethylpiperazin-1-yl)-2-(pyridin-4-yl)quinazoline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-pyridin-4-ylquinazoline

InChI

InChI=1S/C19H21N5/c1-2-23-11-13-24(14-12-23)19-16-5-3-4-6-17(16)21-18(22-19)15-7-9-20-10-8-15/h3-10H,2,11-14H2,1H3

InChI Key

VKRCCXYLSZWAHX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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